Cas no 38791-92-3 (4-(2-Oxiranylmethoxy)benzenecarbonitrile)
4-(2-Oxiranylmethoxy)benzenecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Oxiranylmethoxy)benzenecarbonitrile
- 4-(2-Oxiranylmethoxy)benzonitrile
- 2,3-epoxypropyl-p-cyanophenyl ether
- 2-< (4-cyanophenoxy)methyl> oxirane
- 4-(oxiranylmethoxy)-benzonitrile
- 4-oxiranylmethoxybenzonitrile
- 4-oxiranylmethoxy-benzonitrile
- AC1MC9LF
- AG-C-47238
- AG-F-36872
- oxiranylmethoxybenzenecarbonitrile
- SBB089027
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- MDL: MFCD04117819
- Inchi: InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2
- InChI Key: WREXVDPOLDOXJL-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)OCC2CO2)C#N
Computed Properties
- Exact Mass: 175.06337
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 64-67°C
- PSA: 45.55
4-(2-Oxiranylmethoxy)benzenecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O991490-50mg |
4-(2-oxiranylmethoxy)benzenecarbonitrile |
38791-92-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991490-100mg |
4-(2-oxiranylmethoxy)benzenecarbonitrile |
38791-92-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | O991490-500mg |
4-(2-oxiranylmethoxy)benzenecarbonitrile |
38791-92-3 | 500mg |
$ 250.00 | 2022-06-03 | ||
| Apollo Scientific | OR33150-1g |
4-[(Oxiran-2-yl)methoxy]benzonitrile |
38791-92-3 | 95% | 1g |
£185.00 | 2025-02-20 | |
| Apollo Scientific | OR33150-5g |
4-[(Oxiran-2-yl)methoxy]benzonitrile |
38791-92-3 | 95% | 5g |
£555.00 | 2025-02-20 | |
| abcr | AB157791-500 mg |
4-(2-Oxiranylmethoxy)benzenecarbonitrile; . |
38791-92-3 | 500 mg |
€178.80 | 2023-07-20 | ||
| abcr | AB157791-1 g |
4-(2-Oxiranylmethoxy)benzenecarbonitrile; . |
38791-92-3 | 1 g |
€260.30 | 2023-07-20 | ||
| abcr | AB157791-5 g |
4-(2-Oxiranylmethoxy)benzenecarbonitrile; . |
38791-92-3 | 5 g |
€696.70 | 2023-07-20 | ||
| Enamine | EN300-09935-0.1g |
4-[(oxiran-2-yl)methoxy]benzonitrile |
38791-92-3 | 95% | 0.1g |
$42.0 | 2023-10-28 | |
| Enamine | EN300-09935-0.25g |
4-[(oxiran-2-yl)methoxy]benzonitrile |
38791-92-3 | 95% | 0.25g |
$61.0 | 2023-10-28 |
4-(2-Oxiranylmethoxy)benzenecarbonitrile Suppliers
4-(2-Oxiranylmethoxy)benzenecarbonitrile Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-(2-Oxiranylmethoxy)benzenecarbonitrile
Chemical Profile of 4-(2-Oxiranylmethoxy)benzenecarbonitrile (CAS No. 38791-92-3)
4-(2-Oxiranylmethoxy)benzenecarbonitrile, identified by its Chemical Abstracts Service (CAS) number 38791-92-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzenecarbonitrile core substituted with a 2-oxiranylmethoxy group, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.
The structural motif of 4-(2-Oxiranylmethoxy)benzenecarbonitrile consists of a benzene ring linked to a nitrile group (-CN) and an epoxide-methoxy moiety (-O-CH₂-O). This combination of functional groups makes it a valuable intermediate for constructing more complex molecules. The presence of the epoxide group, in particular, offers unique reactivity that can be exploited in various chemical transformations, including nucleophilic ring-opening reactions, which are widely used in medicinal chemistry for the synthesis of biologically active compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both nitrile and epoxide functionalities. The nitrile group is known to contribute to the lipophilicity and binding affinity of molecules, while the epoxide group can serve as a versatile handle for further derivatization. This dual functionality has made 4-(2-Oxiranylmethoxy)benzenecarbonitrile a promising candidate for the development of novel therapeutic agents.
One area where this compound has shown particular promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is implicated in various diseases, including cancer. Small-molecule inhibitors targeting kinases have become increasingly important in oncology and other therapeutic fields. The structural features of 4-(2-Oxiranylmethoxy)benzenecarbonitrile make it a suitable scaffold for designing kinase inhibitors. For instance, the nitrile group can interact with the hinge region of the kinase active site, while the epoxide group can be used to introduce additional functional groups that enhance binding affinity and selectivity.
Recent studies have also explored the use of 4-(2-Oxiranylmethoxy)benzenecarbonitrile in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or proteins with small molecules can disrupt their life cycle. The unique reactivity of the epoxide group allows for the introduction of various substituents that can modulate interactions with viral targets. For example, derivatives of this compound have been investigated as inhibitors of viral proteases, which are essential for viral replication. The ability to modify the structure systematically while retaining the core 4-(2-Oxiranylmethoxy)benzenecarbonitrile scaffold provides chemists with a flexible platform for discovering new antiviral drugs.
Another emerging application of 4-(2-Oxiranylmethoxy)benzenecarbonitrile is in materials science. The combination of polar functional groups like the nitrile and epoxide moieties makes this compound a good candidate for polymer modification and functional material design. For instance, it can be used to introduce reactive sites into polymers that enable further functionalization through ring-opening polymerization or other chemical reactions. This approach has potential applications in creating advanced materials with tailored properties, such as biodegradable polymers or smart materials that respond to specific stimuli.
The synthesis of 4-(2-Oxiranylmethoxy)benzenecarbonitrile typically involves multi-step organic transformations starting from readily available aromatic precursors. One common synthetic route involves the reaction of 4-hydroxybenzonitrile with an epichlorohydrin derivative followed by nucleophilic substitution with methanol to introduce the methoxy group at the ortho position relative to the nitrile group. This method leverages classical nucleophilic substitution reactions and epoxide ring-opening mechanisms to construct the desired structure efficiently.
In conclusion, 4-(2-Oxiranylmethoxy)benzenecarbonitrile (CAS No. 38791-92-3) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features—combining a benzenecarbonitrile core with an epoxide-methoxy substituent—make it a valuable building block for designing novel bioactive molecules. Recent research highlights its potential in developing kinase inhibitors, antiviral agents, and advanced functional materials. As chemical research continues to evolve, compounds like 4-(2-Oxiranylmethoxy)benzenecarbonitrile will undoubtedly play an increasingly important role in addressing complex scientific and technological challenges.
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